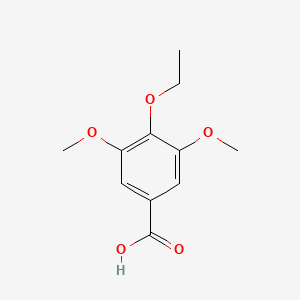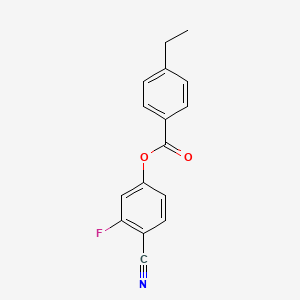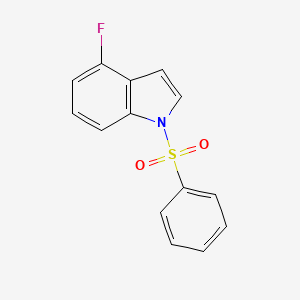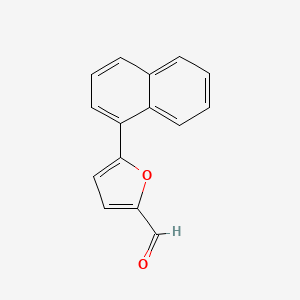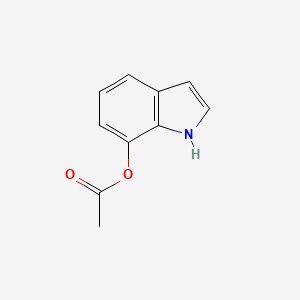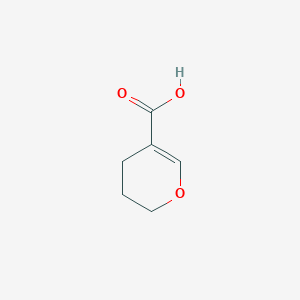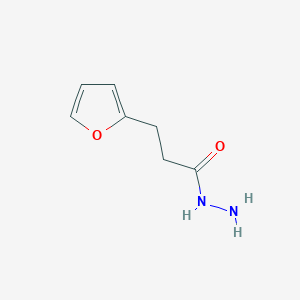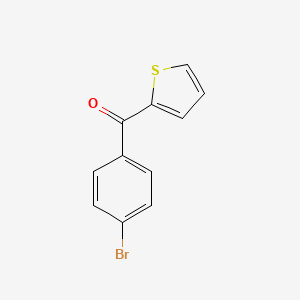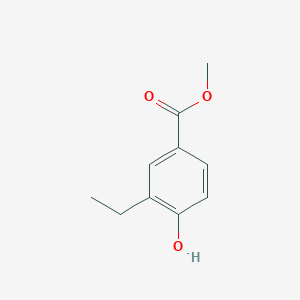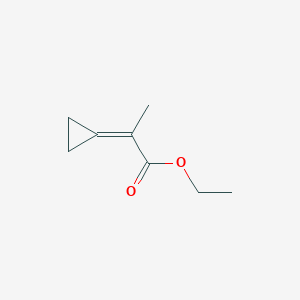
Ethyl 2-cyclopropylidenepropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-cyclopropylidenepropanoate is a chemical compound that has been the subject of various studies due to its potential as a building block in organic synthesis. It is known for its reactivity, particularly in the presence of catalysts, which allows for the formation of complex molecular structures such as cycloheptadiene derivatives and bicyclic compounds .
Synthesis Analysis
The synthesis of ethyl 2-cyclopropylidenepropanoate and its derivatives has been achieved through several methods. One approach involves the use of nickel-catalyzed intermolecular [3 + 2 + 2] cocyclization with terminal alkynes, which proceeds smoothly and yields highly selective cycloheptadiene derivatives . Another method reported the synthesis of ethyl cyclopropylideneacetate via an acid-catalyzed Wittig reaction, which serves as a precursor for further reactions . Additionally, a versatile α-cyclopropylester cation synthon, ethyl-2-(2-chloroethyl)acrylate, has been used for the efficient synthesis of cyclopropane ester derivatives through Michael addition-induced cyclization reactions .
Molecular Structure Analysis
The molecular structure of ethyl 2-cyclopropylidenepropanoate derivatives has been elucidated using techniques such as X-ray crystallography. Structural determination has revealed distortions associated with steric hindrance, such as the expansion of the C(carbonyl)–C(α)–C(β) angle to about 125° in some cases . Ab initio SCF calculations have also been employed to determine the most stable conformations of related cyclopropyl compounds, providing insights into their geometrical structures .
Chemical Reactions Analysis
Ethyl 2-cyclopropylidenepropanoate undergoes various chemical reactions that lead to the formation of diverse molecular architectures. For instance, it participates in [3+2+2] cycloaddition reactions with diynes to synthesize fused bicyclic compounds . It also reacts in double Michael reactions to yield spirocyclopropyl substituted bicyclo[2.2.2] octanes . Furthermore, the compound has been used as a multifunctional cyclopropyl building block, undergoing basic transformations such as Michael additions, Diels–Alder reactions, and hetero-Diels–Alder reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 2-cyclopropylidenepropanoate and its derivatives are influenced by the presence of the cyclopropyl group and the electron-withdrawing substituents. These structural features impart high reactivity to the compound, making it suitable for various synthetic applications. The introduction of an electron-withdrawing group is particularly important for the progress of nickel-catalyzed cocyclization reactions . The reactivity against different nucleophiles has been demonstrated, showing the versatility of ethyl 2-cyclopropylidenepropanoate as a synthon in organic synthesis .
科学的研究の応用
Asymmetric Organocatalysis
One area of application is in asymmetric organocatalysis, where compounds similar to Ethyl 2-cyclopropylidenepropanoate are used in [3+2] annulation reactions. For example, the asymmetric organocatalytic approach for the annulation of 1,2-diphenylcyclopropen-3-one and ethyl 3-oxo-3-phenylpropanoate has been studied, resulting in compounds with moderate yield and low enantiomeric purity (Kaert Reitel et al., 2018).
Solubility and Phase Behavior Studies
The solubility of CO2 in ethyl lactate (a compound related to ethyl 2-cyclopropylidenepropanoate) and the modeling of phase behavior in CO2 + ethyl lactate mixtures are crucial for understanding the solvent properties in various industrial applications, including the pharmaceutical and fine chemical industries (D. Bermejo et al., 2013).
Safety And Hazards
Ethyl 2-cyclopropylidenepropanoate is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces. It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .
特性
IUPAC Name |
ethyl 2-cyclopropylidenepropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-3-10-8(9)6(2)7-4-5-7/h3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSJNCIOZWFDOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1CC1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40455292 |
Source


|
| Record name | ethyl 2-cyclopropylidenepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40455292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-cyclopropylidenepropanoate | |
CAS RN |
55281-62-4 |
Source


|
| Record name | ethyl 2-cyclopropylidenepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40455292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

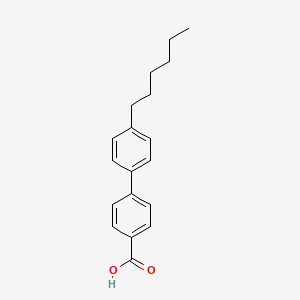

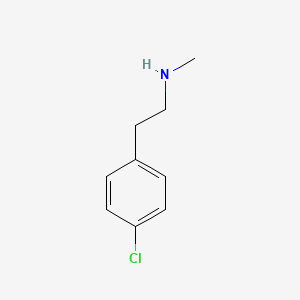
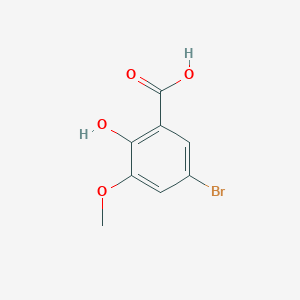
![Ethyl imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B1338322.png)
